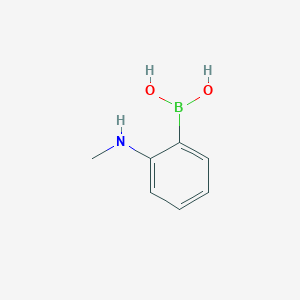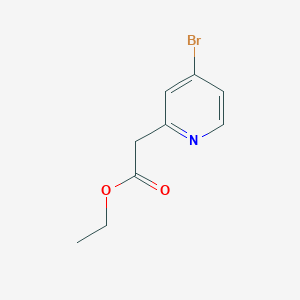
乙酸2-(4-溴吡啶-2-基)酯
描述
Ethyl 2-(4-bromopyridin-2-yl)acetate is a chemical compound with the following properties:
- IUPAC Name : Ethyl (4-bromo-2-pyridinyl)acetate
- CAS Number : 1060814-91-6
- Molecular Formula : C<sub>9</sub>H<sub>10</sub>BrNO<sub>2</sub>
- Molecular Weight : 244.09 g/mol
- Physical Form : Yellow to brown to red-brown liquid
- Storage Temperature : Refrigerator
- Purity : 95%
Synthesis Analysis
The synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate involves the reaction of ethyl acetate with 4-bromopyridine . The bromine atom substitutes one of the hydrogen atoms on the pyridine ring, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromopyridin-2-yl)acetate consists of an ethyl group attached to the pyridine ring, with a bromine atom at the 4-position. The ester functional group is linked to the pyridine nitrogen.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, esterification, and cross-coupling reactions. It serves as a valuable building block for the synthesis of more complex molecules.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane)
- Boiling Point : Varies with pressure and purity
- Melting Point : Not well-documented
- Density : Approximately 1.4 g/cm<sup>3</sup>
科学研究应用
化合物合成和表征
- 新化合物的合成:研究涉及海洋真菌青霉菌的乙酸乙酯提取物,发现了新化合物,展示了乙酸2-(4-溴吡啶-2-基)酯在合成新化学实体方面的潜力 (Wu et al., 2010)。
- 化学反应和环化:该化合物已被用于自发环化反应和碱诱导的分子内氮杂Michael反应,表明其在复杂化学合成过程中的实用性 (Ramos et al., 2011)。
药理学研究
- 对学习和记忆的影响:研究已经调查了乙酸2-(4-溴吡啶-2-基)酯衍生物对小鼠学习和记忆促进的影响,突显了其在神经药理学中的潜力 (Li Ming-zhu, 2012)。
- DNA结合相互作用:对结构类似的乙酸2-(2-乙酰氨基噻唑-4-基)酯进行的研究揭示了其在DNA结合相互作用中的潜力,这对于抗肿瘤药物设计可能具有相关性 (Iqbal et al., 2019)。
化学反应研究
- 格氏试剂反应利用:该化合物已被用于格氏反应,这是有机化学中的基本过程,用于合成吡啶衍生物 (Proost & Wibaut, 1940)。
- 反应性调查:其反应性已在各种试剂存在下进行调查,有助于了解其化学行为和潜在应用 (Asadi et al., 2021)。
安全和危害
- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle in a well-ventilated area.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
未来方向
Research on Ethyl 2-(4-bromopyridin-2-yl)acetate should explore its applications in drug synthesis, catalysis, and material science. Investigating its reactivity with various nucleophiles and electrophiles could lead to novel compounds with diverse properties.
Please note that this analysis is based on available data, and further research may reveal additional insights. For more detailed information, consult relevant peer-reviewed papers and technical documents12.
属性
IUPAC Name |
ethyl 2-(4-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQUMGSSWNEUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromopyridin-2-YL)acetate | |
CAS RN |
1060814-91-6 | |
| Record name | ethyl 2-(4-bromopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
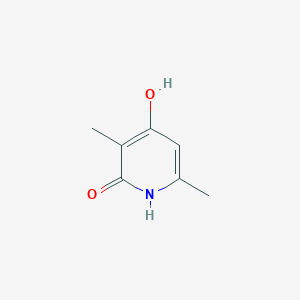
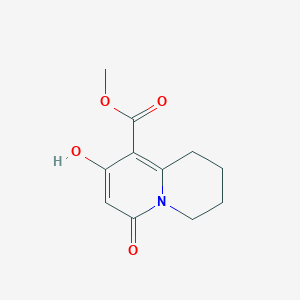
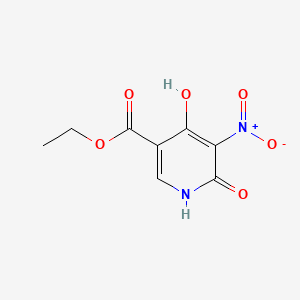
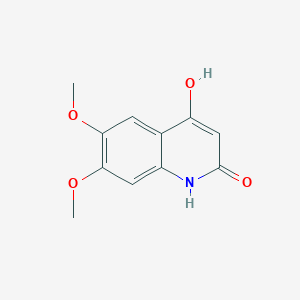
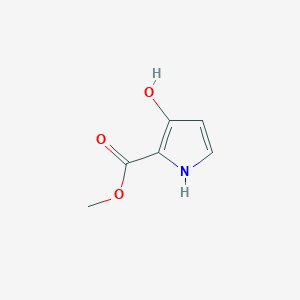
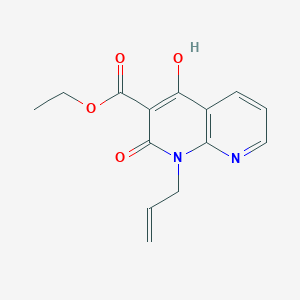
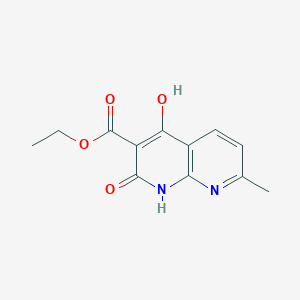
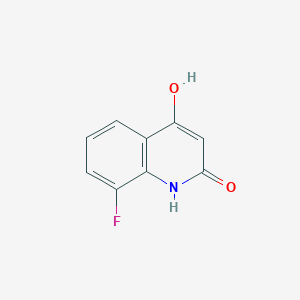
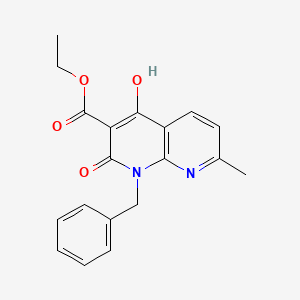

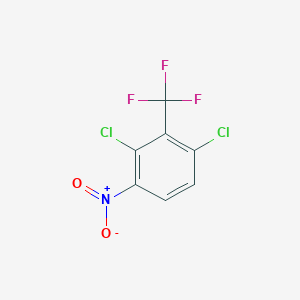
![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)
